molecular formula C8H9BrFN B13127340 (S)-1-(2-bromo-6-fluorophenyl)ethanamine

(S)-1-(2-bromo-6-fluorophenyl)ethanamine

Cat. No.: B13127340
M. Wt: 218.07 g/mol
InChI Key: SNIBBOIUVLCOJX-YFKPBYRVSA-N
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Description

(S)-1-(2-bromo-6-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethanamine group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-bromo-6-fluorophenyl)ethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.

    Amination: The brominated and fluorinated phenyl ring is then subjected to amination, where an ethanamine group is introduced. This step often involves the use of reagents such as ammonia or amines under specific conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reagents and removal of products, ensuring efficient and consistent production.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield. Common catalysts include transition metals and organometallic compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-bromo-6-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution Reagents: Nucleophiles like sodium hydroxide (NaOH) and electrophiles like alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield phenolic compounds or quinones.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in the formation of various substituted phenylethylamines.

Scientific Research Applications

(S)-1-(2-bromo-6-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological systems, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-bromo-6-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol: Similar structure but with an additional hydroxyl group.

    (2-Bromo-6-fluorophenyl)methanol: Lacks the ethanamine group but contains a methanol group.

Uniqueness

(S)-1-(2-bromo-6-fluorophenyl)ethanamine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

SNIBBOIUVLCOJX-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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